molecular formula C9H12O B147578 2,4,6-Trimethylphenol CAS No. 527-60-6

2,4,6-Trimethylphenol

Cat. No. B147578
CAS RN: 527-60-6
M. Wt: 136.19 g/mol
InChI Key: BPRYUXCVCCNUFE-UHFFFAOYSA-N
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Patent
US04769501

Procedure details

108 g of o-cresol, 215 g of 38 wt% formalin, 50 g of sodium hydroxide, and 200 g of water were reacted for 96 hours at 25° C., and the reaction mixture was then neutralized with acetic acid, to obtain 126 g of 2,6-bis(hydroxymethyl)-4-methylphenol. (Yield: 75 mol%) The obtained 2,6-bis(hydroxymethyl)-4-methylphenol was reacted in 250 ml of methanol in the presence of 0.375 wt% of platinum-alumina catalyst and hydrogen for 4 hours at 180° C. at 179 kg/cm2 -G, and 15 g of 2,4,6-trimethylphenol was obtained. (Yield: 45 mol%) The yield on the basis of the raw material was 34 mol%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
[Compound]
Name
platinum alumina
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
O[CH2:2][C:3]1[CH:8]=[C:7]([CH3:9])[CH:6]=[C:5]([CH2:10]O)[C:4]=1[OH:12].[H][H]>CO>[CH3:2][C:3]1[CH:8]=[C:7]([CH3:9])[CH:6]=[C:5]([CH3:10])[C:4]=1[OH:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC1=C(C(=CC(=C1)C)CO)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
250 mL
Type
solvent
Smiles
CO
Name
platinum alumina
Quantity
0 (± 1) mol
Type
catalyst
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=CC(=C1)C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 15 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.